

# In Vitro Characterization of ALB-127158(a): A Technical Guide

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Compound of Interest		
Compound Name:	ALB-127158(a)	
Cat. No.:	B605276	Get Quote

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## **Abstract**

**ALB-127158(a)** is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and appetite. This document provides a comprehensive overview of the in vitro characterization of **ALB-127158(a)**, detailing its binding affinity and the methodologies for key functional assays. While specific functional potency values for **ALB-127158(a)** are not publicly available, this guide outlines the standard experimental protocols used to characterize such MCHR1 antagonists, providing a framework for its evaluation.

#### Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating feeding behavior and energy balance. It exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2. The MCHR1 is considered a promising therapeutic target for obesity and related metabolic disorders. **ALB-127158(a)** has been identified as a potent and selective MCHR1 antagonist, demonstrating high affinity for the receptor.[1] This guide summarizes the available in vitro data for **ALB-127158(a)** and provides detailed protocols for the key assays used in its characterization.

# **Quantitative Data Summary**



The in vitro pharmacological profile of **ALB-127158(a)** is primarily defined by its high binding affinity for the MCHR1. Functional assay data, while confirming its antagonist activity, is not publicly available in detail. For comparative purposes, data for other well-characterized MCHR1 antagonists are included.

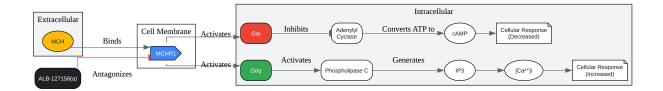
Table 1: In Vitro Binding and Functional Data for **ALB-127158(a)** and Reference MCHR1 Antagonists

Compound	Binding Affinity (Ki, nM) vs. Human MCHR1	Functional Antagonism (IC50, nM)	Assay Type
ALB-127158(a)	7[1]	Not Publicly Available	-
SNAP-7941	3.6	18 (Calcium Mobilization)	Radioligand Binding / Calcium Flux
T-226296	1.1	5.3 (Calcium Mobilization)	Radioligand Binding / Calcium Flux
GW856464	2.5	6.3 (Calcium Mobilization)	Radioligand Binding / Calcium Flux

# **MCHR1 Signaling Pathway**

MCHR1 activation by its endogenous ligand, MCH, initiates signaling through multiple G protein pathways, primarily Gαi and Gαq. Gαi coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Gαq activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca2+). MCHR1 antagonists, such as **ALB-127158(a)**, block these downstream signaling events.





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MCHR1 Signaling and Antagonism

## **Experimental Protocols**

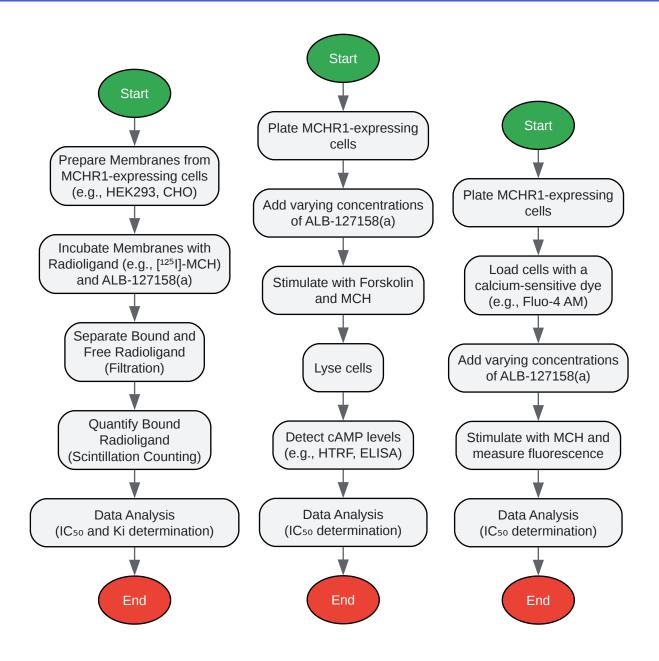
The following sections detail the standard in vitro assays for characterizing MCHR1 antagonists.

## **Radioligand Binding Assay**

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the MCHR1, thereby determining the compound's binding affinity (Ki).

**Experimental Workflow:** 





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### References

1. medchemexpress.com [medchemexpress.com]



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